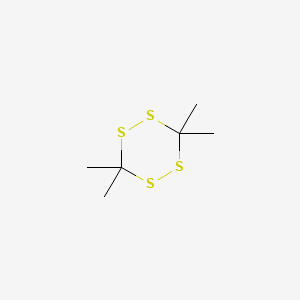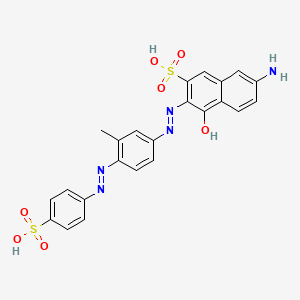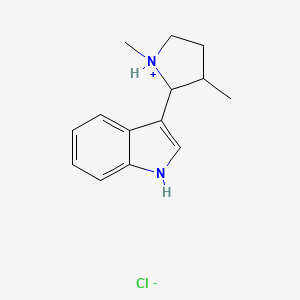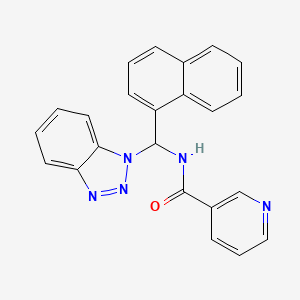![molecular formula C15H24N2O17P2 B13734054 Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)
Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoconjugates. It serves as a donor substrate for galactosyltransferases, which are enzymes involved in the transfer of galactose to various acceptor molecules. This compound is essential for the formation of glycoproteins, glycolipids, and other glycoconjugates that are vital for cellular functions .
準備方法
Synthetic Routes and Reaction Conditions
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of galactosyltransferases to transfer galactose from uridine diphosphate-galactose to an acceptor molecule. The chemical synthesis involves multiple steps, including the protection of hydroxyl groups, glycosylation, and deprotection .
Industrial Production Methods
Industrial production of uridine 5’-diphospho-galactose-[galactose-1-3H(N)] typically involves fermentation processes using genetically engineered microorganisms. Recombinant Escherichia coli and Corynebacterium ammoniagenes are commonly used to produce this compound on a large scale .
化学反応の分析
Types of Reactions
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] undergoes various chemical reactions, including:
Glycosylation: Transfer of galactose to acceptor molecules.
Epimerization: Conversion to uridine diphosphate-glucose.
Hydrolysis: Breakdown into uridine diphosphate and galactose.
Common Reagents and Conditions
Common reagents used in these reactions include galactosyltransferases, uridine diphosphate-glucose, and various acceptor molecules. The reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products
The major products formed from these reactions include glycoproteins, glycolipids, and other glycoconjugates that are essential for cellular functions .
科学的研究の応用
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] has numerous scientific research applications, including:
Chemistry: Used as a substrate in the study of galactosyltransferase enzymes and glycosylation processes.
Biology: Essential for the biosynthesis of glycoconjugates, which are crucial for cell signaling, adhesion, and immune response.
Medicine: Investigated for its role in various diseases, including cancer and genetic disorders related to glycosylation defects.
Industry: Used in the production of glycoproteins and glycolipids for pharmaceuticals and biotechnology
作用機序
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] exerts its effects by serving as a donor substrate for galactosyltransferases. These enzymes transfer galactose from uridine diphosphate-galactose to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycoconjugates, which play critical roles in cellular functions such as signaling, adhesion, and immune response .
類似化合物との比較
Similar Compounds
Uridine diphosphate-glucose: Another nucleotide sugar involved in glycosylation processes.
Uridine diphosphate-N-acetylglucosamine: Used in the biosynthesis of glycosaminoglycans and glycoproteins.
Uridine diphosphate-N-acetylgalactosamine: Involved in the synthesis of O-linked oligosaccharides
Uniqueness
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] is unique due to its specific role in the transfer of galactose to acceptor molecules, which is essential for the formation of various glycoconjugates. Its ability to undergo epimerization to uridine diphosphate-glucose also highlights its versatility in carbohydrate metabolism .
特性
分子式 |
C15H24N2O17P2 |
|---|---|
分子量 |
568.31 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1/i14T |
InChIキー |
HSCJRCZFDFQWRP-OIHLOLFBSA-N |
異性体SMILES |
[3H][C@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)




![[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate](/img/structure/B13734021.png)


